molecular formula C13H18FNO B8366170 3-Amino-1-(2-fluorobenzyl)cyclohexanol

3-Amino-1-(2-fluorobenzyl)cyclohexanol

Cat. No.: B8366170
M. Wt: 223.29 g/mol
InChI Key: XQWONQVFJAQLIE-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluorobenzyl)cyclohexanol is a fluorinated cyclohexanol derivative with an amino group at the 3-position and a 2-fluorobenzyl substituent at the 1-position of the cyclohexanol ring. This compound is structurally distinct due to its combination of fluorine and amino functional groups, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

3-amino-1-[(2-fluorophenyl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H18FNO/c14-12-6-2-1-4-10(12)8-13(16)7-3-5-11(15)9-13/h1-2,4,6,11,16H,3,5,7-9,15H2

InChI Key

XQWONQVFJAQLIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(CC2=CC=CC=C2F)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

a. 4-[(2-Fluorobenzyl)amino]cyclohexanol

  • Structural Difference: The amino group is at the 4-position instead of the 3-position.
  • Implications : Positional isomerism can significantly alter stereochemical interactions and receptor binding. For example, in drug design, the spatial arrangement of functional groups affects target selectivity .

b. (1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol

  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the 2-fluorobenzyl substituent.

c. Cyclohexanol and Cyclohexylamine

  • Functional Group Differences: Cyclohexanol has a hydroxyl (-OH) group, while cyclohexylamine has an amino (-NH₂) group.
  • Acid-Base Behavior: Cyclohexylamine forms water-soluble ammonium salts with HCl, enabling separation from cyclohexanol via acid-base extraction. This property is critical in purification workflows .

Physicochemical Properties

Compound Water Solubility Lipophilicity (logP) Toxicity (TWA)
Cyclohexanol Moderate 1.23 50 ppm (ACGIH TLV)
3-Amino-1-(2-fluorobenzyl)cyclohexanol* Low (predicted) ~2.5 (estimated) Not reported
Cyclohexylamine High (ionic form) 1.49 10 ppm (OSHA PEL)

*Predicted based on structural analogs. The 2-fluorobenzyl group likely reduces water solubility and increases logP compared to unsubstituted cyclohexanol.

Analytical Challenges

  • Mass Spectrometry: Cyclohexanol derivatives often exhibit near-identical mass spectra, complicating identification. For example, NIST libraries struggle to distinguish cyclohexanol from structural analogs due to spectral similarity .
  • Volatile Organic Compound (VOC) Analysis: SIFT-MS and GC/MS show comparable accuracy for cyclohexanol detection in plasma, but SIFT-MS offers faster analysis .

Key Research Findings

Fluorine Substituents: The 2-fluorobenzyl group in 3-amino-1-(2-fluorobenzyl)cyclohexanol likely enhances lipophilicity and target binding compared to non-fluorinated analogs, as seen in related fluorinated probes .

Amino Group Position: Positional isomerism (3- vs. 4-amino) affects molecular interactions. For example, 4-[(2-fluorobenzyl)amino]cyclohexanol may exhibit different stereochemical effects in drug-receptor binding .

Safety Profile: While cyclohexanol has well-documented exposure limits (50 ppm TWA), the toxicity of 3-amino-1-(2-fluorobenzyl)cyclohexanol remains uncharacterized.

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